

# physical and chemical properties of 7-methoxy-4-propyl-2H-chromen-2-one

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## Compound of Interest

Compound Name: 7-methoxy-4-propyl-2H-chromen-2-one

Cat. No.: B5592641

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## An In-depth Technical Guide on 7-methoxy-4-propyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**7-methoxy-4-propyl-2H-chromen-2-one** is a coumarin derivative with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthesis method, expected spectral data, and an exploration of the biological signaling pathways common to coumarin compounds. The information is presented to support further investigation and application of this molecule in drug discovery and medicinal chemistry.

### Physicochemical Properties

While specific experimental data for **7-methoxy-4-propyl-2H-chromen-2-one** is not readily available in public databases, its properties can be reliably estimated based on data from closely related analogs such as 7-methoxy-4-methylcoumarin and 7-hydroxy-4-propyl-2H-chromen-2-one.

Property	Estimated Value	Reference / Basis for Estimation
Molecular Formula	C <sub>13</sub> H <sub>14</sub> O <sub>3</sub>	Calculation
Molecular Weight	218.25 g/mol	Calculation[1]
Melting Point	130-150 °C	Based on analogs like 7-methoxy-4-methylcoumarin (158-161 °C) and the effect of an alkyl chain.[2]
Boiling Point	> 300 °C	General characteristic of coumarins.
Solubility	Soluble in organic solvents like DMSO, ethanol, and chloroform; sparingly soluble in water.	Based on solubility data for 7-methoxycoumarin.
Appearance	White to off-white crystalline solid.	General appearance of coumarin derivatives.

## Chemical Structure

The chemical structure of **7-methoxy-4-propyl-2H-chromen-2-one** consists of a benzopyran-2-one (coumarin) core, with a methoxy group at the 7th position and a propyl group at the 4th position.

## Synthesis Protocol: Modified Pechmann Condensation

A plausible and efficient method for the synthesis of **7-methoxy-4-propyl-2H-chromen-2-one** is a modified Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of a phenol with a  $\beta$ -keto ester.

## Materials and Reagents

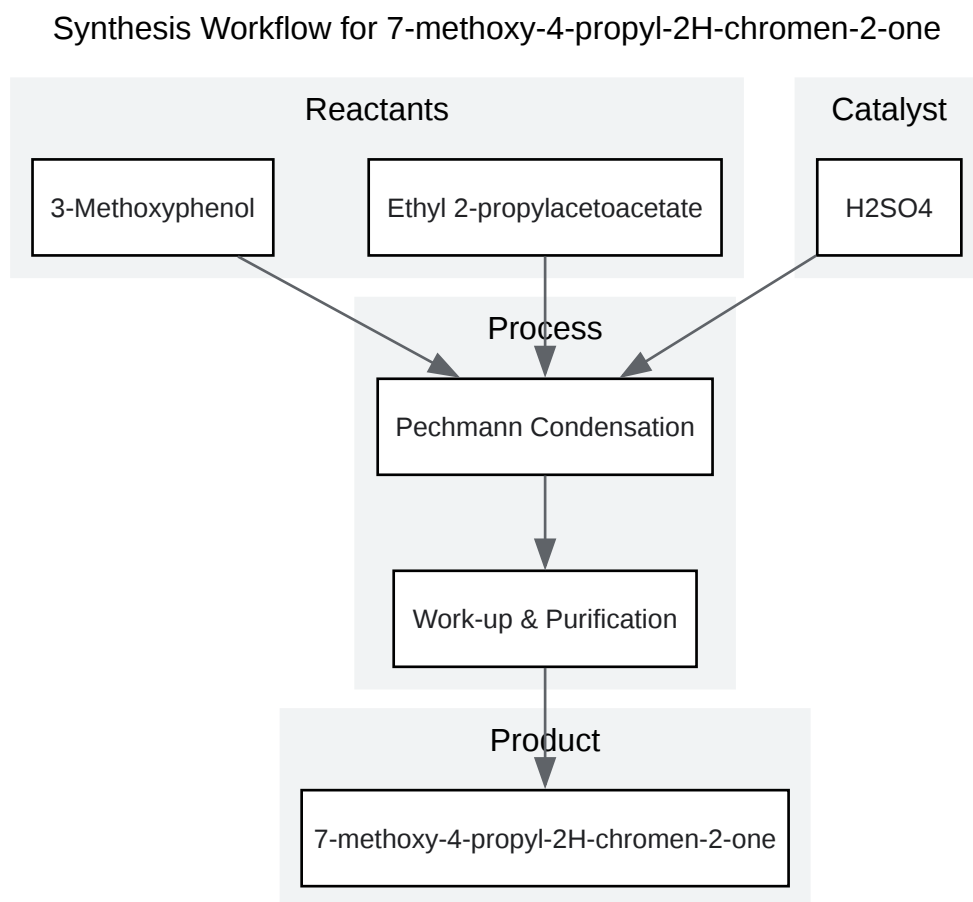
- 3-Methoxyphenol

- Ethyl 2-propylacetoacetate
- Sulfuric acid (concentrated)
- Ethanol
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

## Experimental Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenol (1 equivalent) in a minimal amount of ethanol.
- **Addition of Reagents:** To the stirred solution, add ethyl 2-propylacetoacetate (1.1 equivalents).
- **Acid Catalysis:** Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the reaction mixture while cooling in an ice bath.
- **Reaction:** Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A solid precipitate should form.
- **Neutralization:** Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
- **Isolation:** Filter the crude product, wash with cold water, and dry it.
- **Purification:** Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield pure **7-methoxy-4-propyl-2H-chromen-2-one**.

## Synthesis Workflow



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Caption: A flowchart of the modified Pechmann condensation for synthesizing the target compound.

## Spectral Data (Predicted)

The following spectral data are predicted for **7-methoxy-4-propyl-2H-chromen-2-one** based on the analysis of its analogs.

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.50	d	1H	H-5
~6.85	dd	1H	H-6
~6.80	d	1H	H-8
~6.15	s	1H	H-3
~3.90	s	3H	-OCH <sub>3</sub>
~2.70	t	2H	-CH <sub>2</sub> - (propyl)
~1.70	sextet	2H	-CH <sub>2</sub> - (propyl)
~1.00	t	3H	-CH <sub>3</sub> (propyl)

### <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~161.0	C-2
~162.0	C-7
~155.0	C-9
~150.0	C-4
~125.0	C-5
~113.0	C-6
~112.0	C-10
~101.0	C-8
~110.0	C-3
~56.0	-OCH <sub>3</sub>
~34.0	-CH <sub>2</sub> - (propyl)
~22.0	-CH <sub>2</sub> - (propyl)
~14.0	-CH <sub>3</sub> (propyl)

## Infrared (IR) Spectroscopy (KBr, cm<sup>-1</sup>)

Wavenumber (cm <sup>-1</sup> )	Assignment
~3050	C-H aromatic stretch
~2960, 2870	C-H aliphatic stretch
~1720	C=O lactone stretch
~1610, 1580, 1500	C=C aromatic stretch
~1270	C-O-C ether stretch
~1150	C-O lactone stretch

## Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak  $[M]^+$  at  $m/z = 218$ . Fragmentation patterns would likely involve the loss of the propyl and methoxy groups.

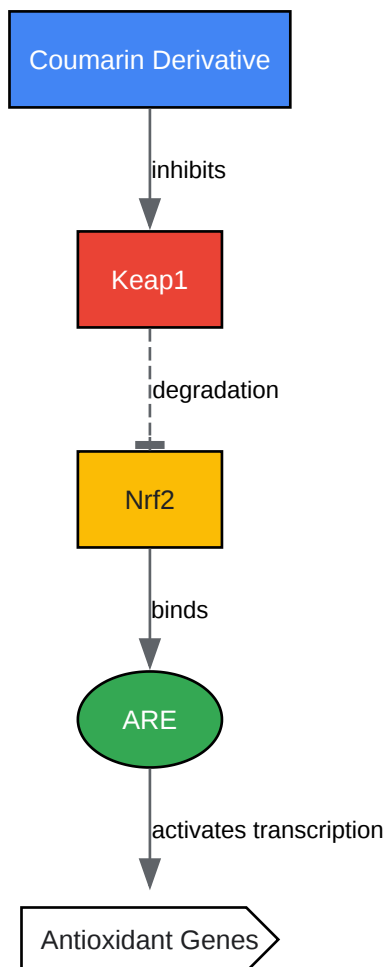
## Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4][5][6] These activities are often mediated through their interaction with various cellular signaling pathways.

### Nrf2 Signaling Pathway

Many natural coumarins are known to activate the Nrf2/Keap1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[3][7] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, thereby mitigating oxidative stress.

## Coumarin Activation of Nrf2 Pathway



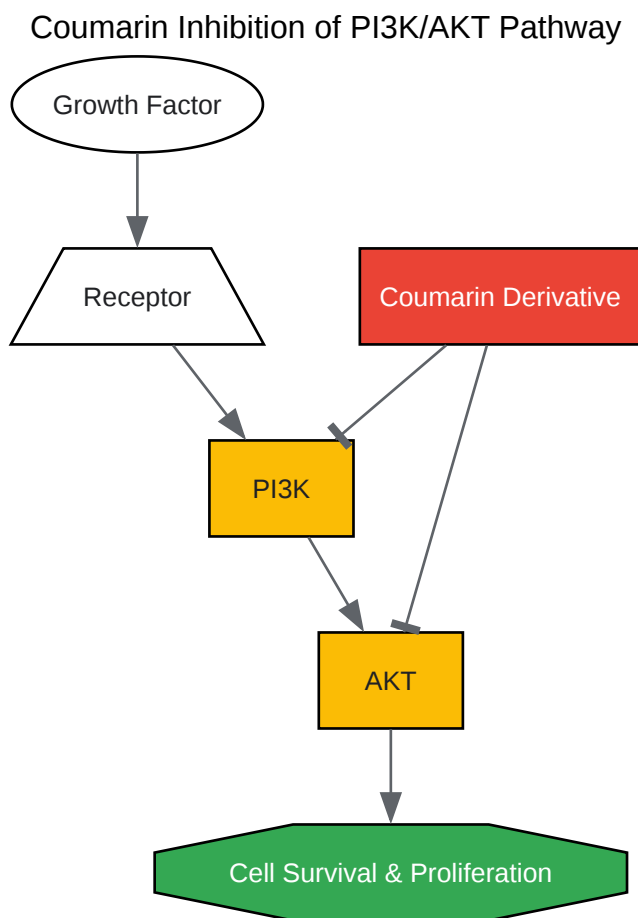
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Caption: Mechanism of Nrf2 pathway activation by coumarin derivatives.

## PI3K/AKT Signaling Pathway

Some coumarin derivatives have been shown to exert cytotoxic effects on cancer cells by inhibiting the PI3K/AKT signaling pathway.[4] This pathway is critical for cell survival, proliferation, and growth.



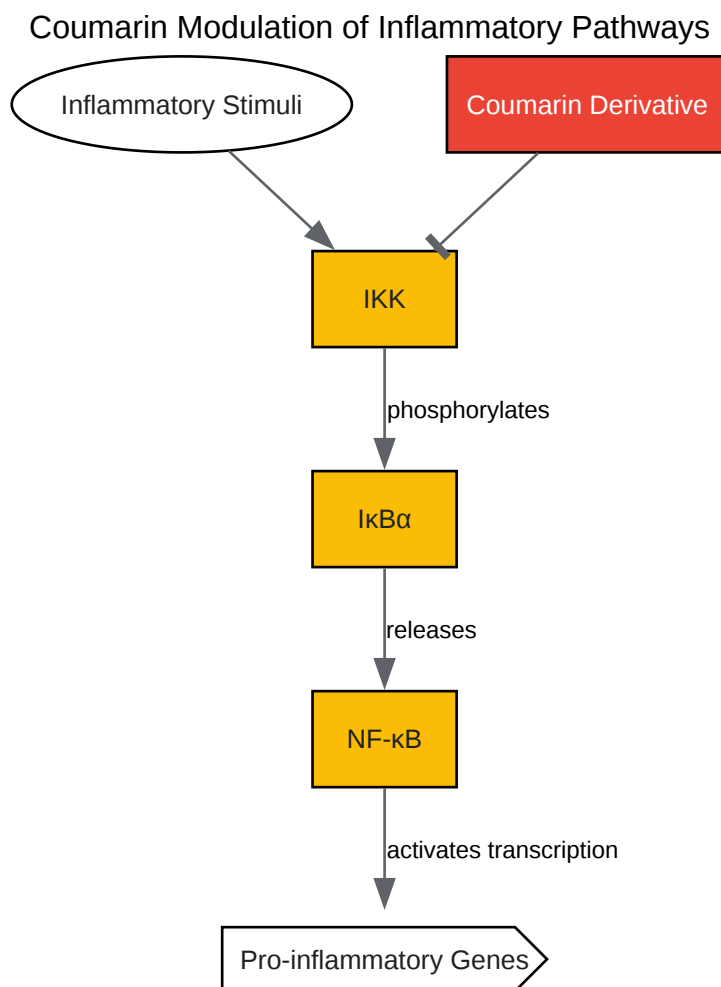


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Caption: Inhibition of the PI3K/AKT signaling pathway by certain coumarin compounds.

## Inflammatory Signaling Pathways

Coumarins can modulate inflammatory responses by affecting pathways such as NF- $\kappa$ B and MAPK.[6] By inhibiting these pathways, coumarins can reduce the production of pro-inflammatory cytokines.



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Caption: Inhibition of the NF-κB inflammatory pathway by coumarin derivatives.

## Conclusion

**7-methoxy-4-propyl-2H-chromen-2-one** is a promising scaffold for further investigation in medicinal chemistry. This guide provides a foundational understanding of its properties, a practical synthesis approach, and insights into its potential biological mechanisms of action. The provided data and protocols are intended to facilitate future research and development of this and related coumarin compounds.

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